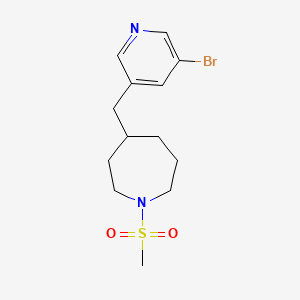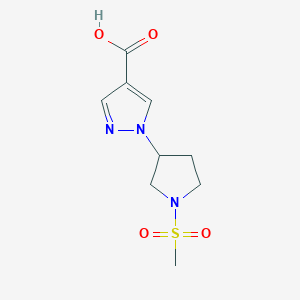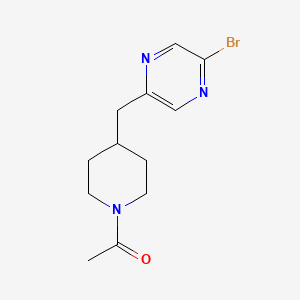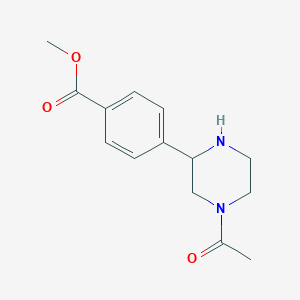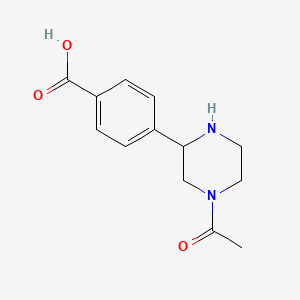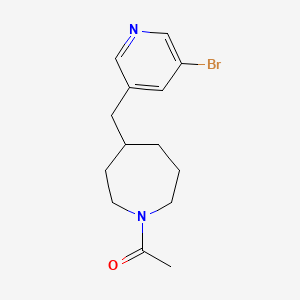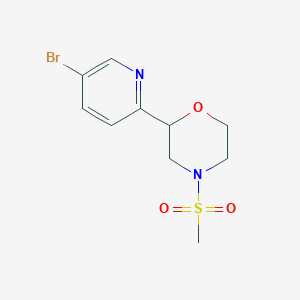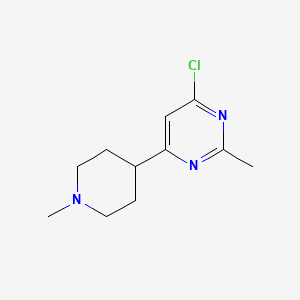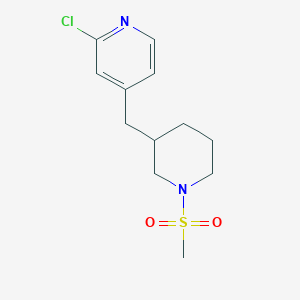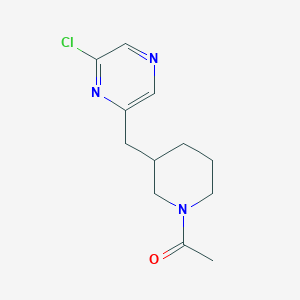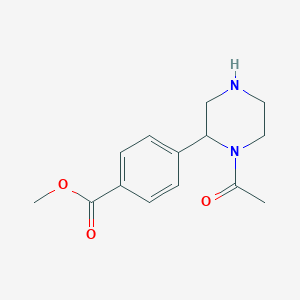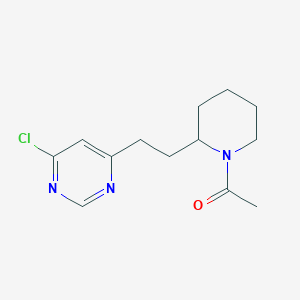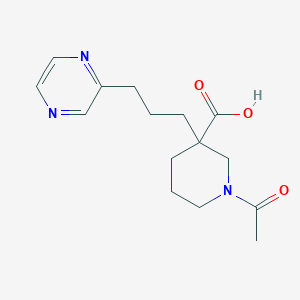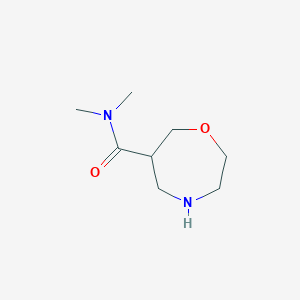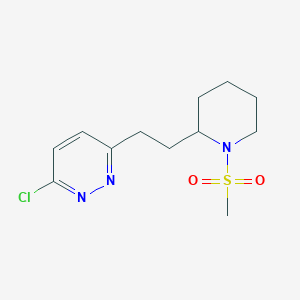
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a chemical compound that belongs to the class of pyridazines. It is a synthetic molecule used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. The compound has a molecular weight of 240.67 g/mol and a melting point of 183-184 °C. It is soluble in water and has a high solubility in organic solvents.
Applications De Recherche Scientifique
Chemical Reactions and Derivatives : The compound and its derivatives have been explored in various chemical reactions. Oishi et al. (2004) investigated the reaction of similar compounds with sodium methoxide and amines, leading to the formation of 1-substituted and 4-substituted derivatives, as well as hydroxyphenoxypyridazines (Oishi, Sugiyama, Iwamoto, & Kato, 2004). Similarly, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Surface Protection and Corrosion Inhibition : Olasunkanmi, Mashuga, and Ebenso (2018) studied the use of 3-chloropyridazine derivatives for protecting mild steel surfaces in acidic environments. These compounds demonstrated effectiveness in inhibiting corrosion, suggesting potential applications in material science and engineering (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antimicrobial and Antiinflammatory Applications : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety, showing antimicrobial activity against various bacteria and potential for antifungal and antimalarial applications (Bhatt, Kant, & Singh, 2016). Additionally, Zaher, Khalil, and Refaat (2012) explored benzothienotriazolopyridazine derivatives for their antiinflammatory activity, revealing significant effects in reducing edema (Zaher, Khalil, & Refaat, 2012).
Pharmaceutical Research : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of pyridazine, suggesting their importance in pharmaceutical research (Georges, Vercauteren, Evrard, & Durant, 1989).
Herbicidal Activities : Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities, indicating their potential use in agriculture (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Propriétés
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELNXXFMAVIIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



